Phenol, 4-(1-propynyl)- (9CI)

Description

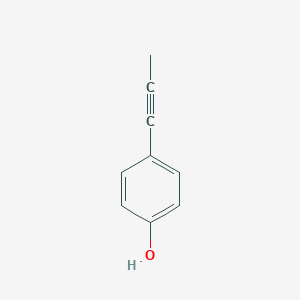

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-prop-1-ynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMNSCYLLPXYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenol, 4 1 Propynyl 9ci

Direct Synthesis Approaches for Phenol (B47542), 4-(1-propynyl)- (9CI)

Direct methods for synthesizing the target compound often involve the formation of the carbon-carbon bond between the phenolic ring and the propynyl (B12738560) group in a single, crucial step.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com The synthesis of Phenol, 4-(1-propynyl)- (9CI) via this method would involve the coupling of a protected 4-halophenol with propyne (B1212725). The use of a protecting group on the phenolic hydroxyl is often necessary to prevent side reactions.

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide (formed from propyne, the copper(I) salt, and the amine base), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Table 1: Key Features of Sonogashira Coupling for Phenol, 4-(1-propynyl)- Synthesis

| Component | Role | Common Examples |

|---|---|---|

| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ mdpi.com |

| Copper(I) Co-catalyst | Facilitates formation of copper acetylide | CuI mdpi.com |

| Base | Neutralizes HX by-product, promotes alkyne deprotonation | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) |

| Aryl Halide | Source of the phenolic ring | 4-Iodophenol (protected), 4-Bromophenol (protected) |

| Alkyne | Source of the propynyl group | Propyne |

This table provides a generalized overview of components used in Sonogashira coupling reactions.

Recent advancements have led to the development of copper-free Sonogashira reactions, which can be advantageous in certain contexts to avoid issues related to the toxicity or interference of copper.

Copper-catalyzed cross-coupling reactions, while sometimes considered part of the broader Sonogashira landscape, can also be employed independently for the synthesis of alkynyl phenols. These methods can sometimes offer milder reaction conditions or different substrate scope compatibility compared to palladium-catalyzed systems. The choice of ligand, base, and solvent is often crucial for the success of these reactions. acs.org Copper(II) complexes with N-heterocyclic carbene (NHC) ligands have been explored for the formation of phenols from arylboronic acids, demonstrating the versatility of copper catalysis. mdpi.com The synthesis of Phenol, 4-(1-propynyl)- (9CI) could potentially be achieved by coupling a suitable 4-substituted phenol derivative with a propynylating agent using a copper catalyst.

An alternative and common strategy for the synthesis of Phenol, 4-(1-propynyl)- (9CI) is the demethylation of its corresponding methyl ether, 1-methoxy-4-(prop-1-yn-1-yl)benzene. nih.govnih.gov This precursor is often more readily synthesized or commercially available. The cleavage of the methyl ether can be accomplished using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used Lewis acid for this transformation. encyclopedia.pub Other demethylating agents include hydrogen bromide (HBr). encyclopedia.pub

The reaction with BBr₃ typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the desired phenol after a workup step.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Type | General Conditions |

|---|---|---|

| Boron tribromide (BBr₃) | Lewis Acid | Anhydrous solvent (e.g., CH₂Cl₂) at low temperatures |

| Hydrogen bromide (HBr) | Brønsted Acid | Aqueous or acetic acid solution, often with heating |

| Trimethylsilyl iodide (TMSI) | Lewis Acid/Halide Source | Anhydrous solvent, often at room temperature |

This table highlights common reagents for the demethylation of aryl methyl ethers to produce phenols.

General Principles in the Synthesis of Substituted Phenols

The synthesis of substituted phenols, including the target compound, often relies on a set of fundamental reactions that allow for the introduction or modification of functional groups on the aromatic ring.

Several classic named reactions are pivotal in the synthesis of substituted phenols and are based on molecular rearrangements.

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid. jk-sci.comjkchemical.comwisdomlib.org The reaction is ortho,para-selective, and the regioselectivity can often be controlled by temperature and solvent polarity. jk-sci.comjkchemical.com While not a direct route to Phenol, 4-(1-propynyl)-, the Fries rearrangement is a fundamental tool for creating substituted phenolic ketones which can be further modified. organic-chemistry.orgsigmaaldrich.com

Bamberger Rearrangement : The Bamberger rearrangement is the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgwiley-vch.de This reaction provides a route to para-substituted aminophenols, which could potentially be transformed into other substituted phenols through subsequent reactions. google.com

Dienone-Phenol Rearrangement : This acid-catalyzed reaction converts cyclohexadienones into highly substituted phenols. wikipedia.orgslideshare.netpw.live The rearrangement proceeds through a carbocation intermediate, leading to the migration of a substituent and subsequent aromatization to a stable phenolic system. pw.liversc.org This method is particularly useful for synthesizing phenols with specific substitution patterns that might be difficult to achieve through direct electrophilic substitution. wikipedia.orgslideshare.net

Hydrolysis and reduction are fundamental transformations in organic synthesis that are frequently employed in the preparation of phenols.

Hydrolysis : Phenols can be prepared by the hydrolysis of various precursor functional groups. This includes the hydrolysis of phenolic esters and ethers, as previously discussed in the context of precursor-based conversions. libretexts.orguobaghdad.edu.iq Another important route is the hydrolysis of diazonium salts, which are typically formed from the corresponding anilines. libretexts.orguobaghdad.edu.iq This method is versatile and allows for the introduction of a hydroxyl group into a specific position on the aromatic ring. encyclopedia.pub

Reduction : The reduction of quinones is a direct method for the synthesis of hydroquinones (1,4-dihydroxybenzenes) and catechols (1,2-dihydroxybenzenes). libretexts.org While not a direct route to monosubstituted phenols like Phenol, 4-(1-propynyl)-, this strategy is a key component in the synthesis of di- and polyhydroxylated phenolic compounds. Additionally, the reduction of certain oxygen-containing functional groups on a benzene (B151609) ring can lead to the formation of a phenolic hydroxyl group. For instance, the catalytic decarboxylation and tandem reduction of hydroxybenzoic acids can yield substituted phenols. acs.org

Catalytic Oxidation Methods

Catalytic oxidation is a cornerstone of phenol synthesis, traditionally involving the oxidation of feedstocks like benzene or cumene. mdpi.com While direct catalytic oxidation of a substituted benzene to yield Phenol, 4-(1-propynyl)- is not a commonly cited route, oxidation reactions are crucial for forming the phenol group or modifying precursors. For instance, the direct hydroxylation of benzene can be achieved using various catalytic systems, including photocatalysts like TiO2, which generate highly reactive hydroxyl radicals. mdpi.com

One potential pathway could involve the oxidation of a precursor molecule. For example, phenylpropanoids, which are structurally related to the target molecule, can undergo oxidation. The Wacker-type oxidation, catalyzed by PdCl₂, can transform an allyl-benzene into a propiophenone. nih.gov Another method involves the direct oxidation of allyl-benzenes into primary allylic alcohols using a palladium catalyst. nih.gov These methods highlight how catalytic oxidation could be employed to modify a side chain on a phenolic ring, which could be a step in a multi-stage synthesis.

The choice of oxidant is critical for selectivity and environmental impact. While oxygen or air are readily available, hydrogen peroxide is considered a greener oxidant as its only byproduct is water. mdpi.com However, the hydroxylation of benzene with only an oxidant is typically very slow, necessitating a catalyst. mdpi.com Copper-based catalysts have been studied for the catalytic wet oxidation of phenol, indicating their potential role in reactions involving phenolic compounds. nih.gov

Table 1: Examples of Catalytic Oxidation Systems for Phenol Synthesis

| Catalyst System | Oxidant | Substrate | Key Finding | Reference |

| H₅PV₂Mo₁₀O₄₀ | O₂ | Benzene | Oxidation to phenol is possible at room temperature via an electron transfer mechanism. | mdpi.com |

| Mesoporous TiO₂ | Light/O₂ | Benzene | Photocatalytic process shows high yield and selectivity (>80%) to phenol. | mdpi.com |

| Pt/TiO₂ | Light/H₂O | Benzene | Selective phenol production is achievable by optimizing light wavelength and excluding oxygen. | mdpi.com |

| [Pd(PPh₃)₄]/2,5-tBu₂BQ | H₂O/CO₂ | Allyl-benzenes | Direct oxidation to primary allylic alcohols. | nih.gov |

Aromatic Substitution Reactions (e.g., from Diazonium Salts)

Aromatic substitution reactions are fundamental to the synthesis of substituted phenols. A classic method for preparing phenols involves the hydrolysis of aryl diazonium salts, which are typically formed from aromatic amines. researchgate.netchemistrysteps.com This process, known as diazotization, involves treating a primary aromatic amine with nitrous acid (HNO₂) or sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like HCl. masterorganicchemistry.com The resulting diazonium salt is often unstable and is immediately treated with water and heated to produce the corresponding phenol, releasing nitrogen gas. researchgate.netchemistrysteps.com The addition of cuprous oxide can improve the yield of this reaction. chemistrysteps.com

While the diazonium salt route is a general method for introducing a hydroxyl group onto an aromatic ring, more direct syntheses for Phenol, 4-(1-propynyl)- often employ metal-catalyzed cross-coupling reactions on a pre-existing phenol derivative. The Sonogashira coupling is a prominent example, where an aryl halide is coupled with a terminal alkyne.

Specific documented syntheses for Phenol, 4-(1-propynyl)- include:

From p-Iodophenol: A reaction with propyne in the presence of a palladium catalyst (bis-triphenylphosphine-palladium(II) chloride), a copper(I) iodide co-catalyst, and triethylamine in tetrahydrofuran. This method reports a yield of 87.0%. lookchem.com

From 4-Bromophenol: A similar Sonogashira coupling with propyne using copper(I) iodide, triethylamine, and bis-triphenylphosphine-palladium(II) chloride, yielding 60.0% of the final product. lookchem.com

From 1-methoxy-4-(prop-1-yn-1-yl)benzene: Demethylation using sodium thioethylate in N,N-dimethyl-formamide provides the target phenol with a high yield of 98.0%. lookchem.com This is a nucleophilic substitution targeting the methyl ether group.

Table 2: Synthesis of Phenol, 4-(1-propynyl)- via Aromatic Substitution

| Starting Material | Reagents | Catalyst(s) | Yield (%) | Reference |

| p-Iodophenol | prop-1-yne, triethylamine | bis-triphenylphosphine-palladium(II) chloride, copper(l) iodide | 87.0 | lookchem.com |

| 4-Bromophenol | prop-1-yne, triethylamine | bis-triphenylphosphine-palladium(II) chloride, copper(l) iodide | 60.0 | lookchem.com |

| 1-methoxy-4-(prop-1-yn-1-yl)benzene | sodium thioethylate | - | 98.0 | lookchem.com |

Green Chemistry Principles Applied to Propynylphenol Synthesis

The principles of green chemistry aim to design chemical processes that minimize or eliminate hazardous substances and waste. yale.edusigmaaldrich.com These principles are highly relevant to the synthesis of specialty chemicals like Phenol, 4-(1-propynyl)-.

Atom Economy Maximization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgrsc.org Synthetic methods should be designed to maximize this incorporation, thereby reducing waste. yale.eduacs.org

In the context of Phenol, 4-(1-propynyl)- synthesis:

Addition reactions are inherently atom-economical.

Substitution and elimination reactions are less so, as they generate byproducts.

Catalytic reactions are superior to stoichiometric ones because catalysts are used in small amounts and are not consumed. yale.eduum-palembang.ac.id

The Sonogashira coupling of p-Iodophenol with propyne, while effective, has a lower atom economy due to the formation of triethylamine hydroiodide as a stoichiometric byproduct. In contrast, a hypothetical direct addition of a propynyl group across a different functional group on the benzene ring would be more atom-economical. The synthesis of 1,4-diynes from propargyl alcohols and terminal alkynes is an example where water is the only byproduct, demonstrating a highly atom-economic approach. organic-chemistry.org Designing a synthetic route for Phenol, 4-(1-propynyl)- that follows similar principles would be a key green chemistry goal.

Utilization of Renewable Feedstocks

A primary goal of green chemistry is to use renewable raw materials instead of depleting fossil fuels. yale.eduathensjournals.gr Lignocellulosic biomass is a significant source of renewable phenolic compounds. researchgate.netresearchgate.net

Lignin (B12514952) , a complex aromatic polymer, can be broken down to produce valuable phenolic monomers. researchgate.netacs.org

Eugenol and Chavicol (4-allylphenol) are naturally occurring phenols that can be extracted from plants. researchgate.netchemfish.com Chavicol is an isomer of the allyl precursor to the target molecule's propenyl side-chain analogue. Phenylpropanoid fragments like propenyl-benzene and allyl-benzene, common in natural phenols, can be interconverted. nih.gov

4-(1-Propenyl)phenols can be obtained directly from the depolymerization of lignin. acs.org

These bio-based phenols could serve as starting materials for the synthesis of Phenol, 4-(1-propynyl)-. For example, 4-allylphenol (B24904) could potentially be isomerized to 4-(1-propenyl)phenol and then further modified to introduce the alkyne functionality, providing a pathway from a renewable feedstock.

Advanced Catalysis and Energy Efficiency in Chemical Processes

Energy efficiency is a critical principle of green chemistry, advocating for reactions to be conducted at ambient temperature and pressure where possible. yale.edu Advanced catalytic processes are key to achieving this by lowering the activation energy of reactions. lidsen.com

Microwave-assisted synthesis can significantly reduce reaction times and energy consumption, often leading to purer products. athensjournals.grazonano.com The palladium-catalyzed hydroxylation of aryl chlorides to phenols can be efficiently performed using microwave heating. organic-chemistry.org

Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. acs.org For example, the direct oxidation of benzene to phenol can be achieved using photocatalysts. mdpi.com

Novel Catalysts: The development of new generations of highly active and selective catalysts is crucial. riken.jp This includes catalysts for C-H bond functionalization, which could enable more direct and efficient synthetic routes, avoiding the need for pre-functionalized substrates like aryl halides. riken.jp For instance, a highly efficient hydroxylation of aryl halides has been demonstrated using a Nickel catalyst with water as the hydroxyl source. organic-chemistry.org

Retrosynthetic Analysis of Phenol, 4-(1-propynyl)- (9CI)

Retrosynthetic analysis involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.

Target Molecule: Phenol, 4-(1-propynyl)-

Disconnect 1: C(sp)-C(sp²) bond (Sonogashira Coupling) This is a common and logical disconnection for an aryl-alkyne. The bond between the aromatic ring and the propynyl group is broken. This leads to a phenol with a leaving group (like iodine or bromine) at the para position and a propynyl synthon.

Forward Synthesis: This corresponds to the Sonogashira coupling of a 4-halophenol (e.g., p-Iodophenol or 4-Bromophenol) with propyne, using a palladium/copper catalytic system. lookchem.com

Disconnect 2: C(aryl)-O bond (Ether Cleavage) This disconnection breaks the bond between the phenolic oxygen and a protecting group, in this case, a methyl group. This is a functional group interconversion (FGI) step.

Forward Synthesis: This involves the demethylation of 1-methoxy-4-(prop-1-yn-1-yl)benzene. This is a known high-yield reaction using reagents like sodium thioethylate. lookchem.com The precursor, 1-methoxy-4-(prop-1-yn-1-yl)benzene, can itself be synthesized via a Sonogashira coupling from p-iodoanisole.

Disconnect 3: C(aryl)-O bond (From Diazonium Salt) This disconnection considers the formation of the phenol group itself from an amine precursor. This involves an FGI from a hydroxyl group to an amino group.

Forward Synthesis: This route would start with 4-(1-propynyl)aniline. The aniline (B41778) would be converted to a diazonium salt using nitrous acid, followed by hydrolysis in water to yield the target phenol. chemistrysteps.com This provides an alternative to using a pre-existing phenol.

Retrosynthetic Scheme:

This analysis reveals multiple viable synthetic strategies, with the Sonogashira coupling and ether cleavage being well-documented and high-yielding methods for this specific molecule. lookchem.com

Review of Patent Literature for Industrial Synthesis Methods

A review of patent literature reveals several methodologies for the industrial synthesis of Phenol, 4-(1-propynyl)- (9CI), also commonly known as 4-ethynylphenol (B7805692) or 4-hydroxyphenylacetylene. These methods are crucial for producing the compound on a larger scale for its various applications. The patented processes primarily focus on achieving high yields, purity, and cost-effectiveness.

One significant patented method involves the direct conversion of a ketone into an acetylene (B1199291) derivative. European Patent EP0949226B1 describes a process for preparing acetylene compounds from ketones with two α-hydrogen atoms by reacting them with bis(disubstituted amino)difluoromethane or a fluoroformamidinium halide. google.com This approach is presented as an advantageous one-step process for industrial applications, avoiding multiple steps and expensive raw materials often associated with conventional methods. google.com

The patent provides a specific example for the synthesis of 4-hydroxyphenylacetylene. In this process, 4-hydroxyacetophenone is reacted with a solution of fluoro-N,N,N',N'-tetramethylformamidinium iodide (DFI) in acetonitrile. The reaction is carried out under a nitrogen atmosphere with heat refluxing for several hours. This method is highlighted for its mild reaction conditions and its suitability for industrial-scale preparation of acetylene compounds. google.com

Another prevalent industrial route suggested by the patent literature is the Sonogashira cross-coupling reaction. This method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. google.comsapub.org In the context of producing 4-(1-propynyl)phenol, this would typically involve the reaction of a 4-halophenol (e.g., 4-iodophenol) with propyne or a protected version thereof. Patents covering the synthesis of various substituted benzofurans and other complex molecules often describe the Sonogashira coupling of ortho-halophenols with terminal alkynes as a key step, indicating the industrial relevance and versatility of this reaction. researchgate.net The reaction conditions, including the choice of catalyst, base, solvent, and temperature, are often optimized to achieve high yields. sapub.org

Furthermore, patents also allude to the preparation of 4-ethynylphenol as an intermediate for the synthesis of other valuable compounds. For instance, European Patent EP0834499B1 describes the selective hydrogenation of phenylacetylene (B144264) derivatives to form aromatic vinyl compounds. epo.org In this patent, 4-hydroxyphenylacetylene is listed as a particularly preferred starting material, which underscores its availability through established industrial synthesis. epo.orgepo.org The patent even mentions the use of a protected form, 1-ethynyl-4-[1-(3-methylbutoxy)ethoxy]-benzene, which is 4-ethynylphenol blocked with isobutyl vinyl ether, to facilitate subsequent reactions. epo.org

Classic methods for forming alkynes, such as the dehydrohalogenation of a dihaloalkane or vinyl halide precursor, are also mentioned in the broader patent literature concerning acetylene derivatives. google.com This suggests that a multi-step process involving the halogenation of a suitable phenol derivative followed by elimination could also be a viable, albeit potentially more complex, industrial route.

The following table summarizes the key details from a specific example found in the patent literature for the synthesis of 4-hydroxyphenylacetylene.

| Parameter | Details |

| Starting Material | 4-Hydroxyacetophenone |

| Key Reagent | Fluoro-N,N,N',N'-tetramethylformamidinium iodide (DFI) in acetonitrile |

| Reaction Conditions | Heat refluxing for 5 hours under a nitrogen atmosphere |

| Product | 4-Hydroxyphenylacetylene |

| Patent Reference | EP0949226B1 google.com |

This patented method represents a direct and efficient approach to the synthesis of Phenol, 4-(1-propynyl)- (9CI) for industrial purposes.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached directly to the aromatic ring imparts characteristic acidity and serves as a site for derivatization through reactions common to phenols.

Similar to other phenols, the hydroxyl group of 4-(1-propynyl)phenol is weakly acidic. This acidity stems from the resonance stabilization of the corresponding conjugate base, the phenoxide ion. The p-π conjugation allows the negative charge of the phenoxide to be delocalized across the aromatic ring.

In the context of organic synthesis, this acidic nature is commonly exploited. Treatment of 4-(1-propynyl)phenol with a suitable base, such as an alkali metal hydroxide (B78521) (e.g., NaOH) or a stronger base like an alkoxide or metal hydride, results in deprotonation to form a phenoxide salt.

Reaction Scheme: Salt Formation

Electrophilic Aromatic Substitution on the Phenol Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of Phenol, 4-(1-propynyl)-, the regiochemical outcome of such reactions is dictated by the electronic properties of both the hydroxyl and the propynyl groups.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. cognitoedu.orgsavemyexams.com This is due to its ability to donate electron density to the benzene ring through resonance, which stabilizes the intermediate carbocation (the arenium ion) formed during the substitution process. libretexts.orgmasterorganicchemistry.com The increased electron density is most pronounced at the positions ortho and para to the hydroxyl group. libretexts.org

The 1-propynyl group, an alkyl-substituted alkyne, is generally considered a weakly deactivating group or a weakly activating group. Alkyl groups are typically activating and ortho, para-directing due to an electron-donating inductive effect. libretexts.orgksu.edu.sa However, the sp-hybridized carbons of the alkyne are more electronegative than sp2-hybridized carbons of the benzene ring, leading to an electron-withdrawing inductive effect. This is counteracted by a potential, albeit weaker, electron-donating resonance effect (hyperconjugation). The net effect often results in weak deactivation but with ortho, para-directing influence. ksu.edu.sa

In Phenol, 4-(1-propynyl)-, the hydroxyl group is situated para to the propynyl group. Since the hydroxyl group is a much stronger activating group than the propynyl group is a deactivating one, the positions ortho to the hydroxyl group (C2 and C6) are significantly activated towards electrophilic attack. savemyexams.com Consequently, electrophilic substitution on Phenol, 4-(1-propynyl)- is expected to occur predominantly at the positions ortho to the hydroxyl group.

Table 1: Directing Effects of Functional Groups in Electrophilic Aromatic Substitution

| Functional Group | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | Strongly Activating | ortho, para |

| Alkyl (-R) | Weakly Activating | ortho, para |

| Nitro (-NO2) | Strongly Deactivating | meta |

This table summarizes the general directing effects of common functional groups in electrophilic aromatic substitution reactions. cognitoedu.orgsavemyexams.comorganicchemistrytutor.com

Achieving controlled functionalization and overcoming the inherent regioselectivity can be accomplished through various strategies. One common approach is the use of protecting groups for the highly reactive hydroxyl group. Conversion of the phenol to an ether or an ester can modulate its directing effect and reactivity, allowing for functionalization at different positions. nih.gov

Another strategy involves directed ortho-metalation, where the hydroxyl group directs a strong base (like an organolithium reagent) to deprotonate one of the ortho positions. The resulting organometallic intermediate can then react with a variety of electrophiles to install a functional group specifically at that position. researchgate.net Furthermore, the choice of catalyst and reaction conditions can influence the regiochemical outcome. For instance, the use of bulky catalysts can favor substitution at the less sterically hindered position. researchgate.net

Metal-Catalyzed Coupling Reactions for Further Aromatic Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to further functionalize the aromatic ring of Phenol, 4-(1-propynyl)-. eie.gr To utilize these reactions, the phenol first needs to be converted into a suitable substrate, such as an aryl halide or triflate. For example, the phenolic hydroxyl group can be converted to a triflate (-OTf) group, which is an excellent leaving group in palladium-catalyzed reactions like the Suzuki, Stille, and Sonogashira couplings. eie.gr

These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the aromatic ring. For example, a Suzuki coupling of the corresponding aryl triflate with a boronic acid could introduce a new aryl group at the 4-position, displacing the triflate.

Photochemical Transformations and Mechanistic Radical Reactions Involving Phenols

Phenols can undergo a variety of photochemical and radical reactions. aklectures.com The presence of the propynyl group can influence these transformations. For instance, under photolytic conditions, phenols can undergo oxidation to form phenoxyl radicals. These highly reactive intermediates can then participate in dimerization or other radical coupling reactions. aklectures.com

The alkyne functionality of the propynyl group can also be involved in photochemical reactions. For example, it could potentially undergo cycloaddition reactions with other unsaturated molecules upon photoirradiation. The interaction between the phenolic and propynyl moieties under photochemical conditions could also lead to intramolecular cyclization reactions, potentially forming benzofuran (B130515) derivatives, although such reactions are more commonly catalyzed by transition metals. researchgate.net

Radical reactions can be initiated by radical initiators like AIBN or by heat. libretexts.org These reactions can lead to additions across the triple bond or hydrogen abstraction from the methyl group of the propynyl substituent. libretexts.orglibretexts.org

Advanced Derivatization Strategies for Complex Organic Synthesis

The bifunctional nature of Phenol, 4-(1-propynyl)- makes it a versatile building block in complex organic synthesis. Advanced derivatization strategies often involve the selective transformation of one functional group while leaving the other intact, or the simultaneous reaction of both groups to construct more complex molecular architectures.

The phenolic hydroxyl group is a prime site for selective functionalization. nih.gov Common derivatization reactions include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base yields the corresponding ethers.

Esterification: Acylation with acid chlorides or anhydrides produces esters. nih.gov

Williamson Ether Synthesis: This classic method involves deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

These derivatizations not only modify the properties of the molecule but can also serve as a protecting group strategy to allow for selective reactions at the propynyl group or the aromatic ring. For instance, protecting the hydroxyl group as a silyl (B83357) ether would allow for reactions that are incompatible with the acidic proton of the phenol. researchgate.net

Reaction Chemistry and Organic Transformations of Phenol, 4 1 Propynyl 9ci

Transformations of Phenylpropanoid Analogues

The chemical behavior of Phenol, 4-(1-propynyl)- is analogous to other phenylpropanoids, a class of natural compounds characterized by a phenyl ring attached to a three-carbon chain. Research into the transformations of these analogues provides a framework for understanding the potential reactions of Phenol, 4-(1-propynyl)-. Key transformations include modifications of the side chain, such as hydrogenation, and coupling reactions that expand the molecular framework.

The propynyl group of Phenol, 4-(1-propynyl)- can be partially or fully reduced through catalytic hydrogenation to yield the corresponding propenyl or propyl derivatives. The selectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions. For instance, the hydrogenation of a related compound, 4-propylphenol, has been studied using various catalysts. While direct data for Phenol, 4-(1-propynyl)- is not extensively published, the behavior of analogous compounds suggests that catalysts like palladium on carbon (Pd/C) or platinum-palladium bimetallic catalysts could be employed. oup.comresearchgate.net The use of specific catalysts, such as Lindlar's catalyst, would be expected to favor the formation of the cis-alkene, (Z)-4-(1-propenyl)phenol.

Table 1: Catalytic Systems for Hydrogenation of Phenylpropanoid Analogues

| Catalyst | Substrate Analogue | Product(s) | Reference |

|---|---|---|---|

| Pt-Pd/G | 4-Propylphenol | 4-Propylcyclohexanone, 4-Propylcyclohexanol | oup.comresearchgate.net |

| Pd/C | p-Isobutyl acetophenone | 1-(4-Isobutylphenyl) ethanol | researchgate.net |

| Wilkinson's catalyst | 4-(1-Propenyl)guaiacol | 4-Propylguaiacol | core.ac.uk |

The presence of both a phenolic hydroxyl group and a propynyl group on the same aromatic ring allows for intramolecular cyclization reactions to form heterocyclic compounds, most notably benzofurans. While the ortho-isomer (o-alkynylphenol) is more commonly cited for direct intramolecular cyclization, the para-substitution in Phenol, 4-(1-propynyl)- can participate in intermolecular or more complex cyclization pathways. Studies on o-alkynylphenols demonstrate that gold, palladium, and rhodium catalysts are effective in promoting such cyclizations. dntb.gov.uaustc.edu.cnthieme-connect.comnih.govacs.orgrsc.orgfrontiersin.orgacs.org These reactions often proceed through an initial activation of the alkyne by the metal catalyst, followed by nucleophilic attack by the phenolic oxygen.

For example, gold-catalyzed reactions of o-alkynylphenols with various reagents can lead to the formation of 2,3-disubstituted benzofurans. ustc.edu.cnrsc.org Similarly, palladium-catalyzed carbonylative annulation of o-alkynylphenols yields 2-substituted-3-aroyl-benzo[b]furans. nih.gov Rhodium catalysts have also been employed for the cyclization of o-alkynylphenols followed by conjugate addition to afford 2,3-disubstituted benzofurans. acs.org

Table 2: Catalytic Cyclization of Alkynylphenol Analogues

| Catalyst System | Substrate Analogue | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Ph₃PAuCl / Light | o-Alkynylphenols | Photocatalytic Arylation | Arylated Benzofurans | ustc.edu.cn |

| PdBr₂ / P(2-furyl)₃ | o-Alkynylphenols | Domino Reaction | 3,4-Difunctionalized Benzofurans | thieme-connect.com |

| Pd(Ph₃P)₄ / AgBF₄ | o-Alkynylphenols | Carbonylative Annulation | 2-Substituted-3-aroyl-benzo[b]furans | nih.gov |

| Rh(I) catalyst | o-Alkynylphenols | Cyclization/Conjugate Addition | 2,3-Disubstituted Benzofurans | acs.org |

| [Ag(I)(Pc-L)] complex | 2-Alkynylbenzaldehydes | 6-endo-dig Cyclization | Isochromenes | rsc.org |

The terminal alkyne of Phenol, 4-(1-propynyl)- is a suitable substrate for the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This transformation is a powerful tool for extending the carbon framework of the molecule, allowing for the synthesis of a wide array of derivatives. For example, coupling with various aryl halides would yield 4-(3-aryl-1-propynyl)phenols. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Table 3: General Conditions for Sonogashira Coupling of Terminal Alkynes

| Catalyst | Co-catalyst | Base | Substrates | Product Type | Reference |

|---|---|---|---|---|---|

| Palladium(0) complex | Copper(I) salt (e.g., CuI) | Amine (e.g., triethylamine) | Terminal alkyne, Aryl/Vinyl halide | Aryl/Vinyl-substituted alkyne | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None | - | Aryl bromides, Terminal alkynes | Internal alkynes | organic-chemistry.org |

| Pd(OAc)₂ / TPPTS | CuI | Triethylamine (B128534) | [¹⁸F]Fluoroiodobenzene, Peptide-alkyne | ¹⁸F-labeled peptide | rsc.org |

The propynyl group of Phenol, 4-(1-propynyl)- is an ideal functional handle for participating in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.orgnih.govnih.govtcichemicals.commdpi.com This reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (B81097). organic-chemistry.org This reaction is known for its high yield, mild reaction conditions (often possible in aqueous media), and broad substrate scope. organic-chemistry.orgtcichemicals.com Ruthenium-catalyzed versions of this reaction are also known and can provide access to different regioisomers of the triazole product. chemrxiv.org This transformation enables the straightforward conjugation of Phenol, 4-(1-propynyl)- to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes, that have been functionalized with an azide group. nih.govmdpi.com

Table 4: Azide-Alkyne Cycloaddition for the Functionalization of Alkynes

| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Copper(I) | CuAAC | Terminal alkyne, Organic azide | 1,4-Disubstituted 1,2,3-triazole | High yield, mild conditions, stereospecific | organic-chemistry.orgtcichemicals.com |

| Ruthenium complex | RuAAC | Internal/Terminal alkyne, Organic azide | Trisubstituted 1,2,3-triazole | Complements CuAAC, derivatization of internal alkynes | chemrxiv.org |

Advanced Spectroscopic and Structural Elucidation of Phenol, 4 1 Propynyl 9ci

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies and Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy for Phenol (B47542), 4-(1-propynyl)- reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as doublets, a result of splitting by their adjacent protons. In deuterated chloroform (CDCl₃), the protons ortho to the hydroxyl group (H-2, H-6) and those meta to it (H-3, H-5) produce characteristic signals. The methyl protons of the propynyl (B12738560) group exhibit a singlet, and the phenolic hydroxyl proton also presents as a singlet, though its chemical shift can vary with concentration and solvent.

Table 1: ¹H NMR Chemical Shift Data for Phenol, 4-(1-propynyl)-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | 4.87 | s (br) |

| H-2, H-6 | 7.23 | d |

| H-3, H-5 | 6.74 | d |

s = singlet, d = doublet, br = broad. Data corresponds to analysis in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies and Quaternary Carbon Assignment

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted phenol ring, four distinct signals are observed for the six aromatic carbons. The carbon atom bonded to the hydroxyl group (C-1) is significantly deshielded, appearing at a higher chemical shift. The quaternary carbons of the alkyne group (C-1' and C-2') also have characteristic chemical shifts.

Table 2: ¹³C NMR Chemical Shift Data for Phenol, 4-(1-propynyl)-

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 154.5 |

| C-2, C-6 | 115.8 |

| C-3, C-5 | 133.4 |

| C-4 | 116.8 |

| C-1' (Alkyne) | 82.5 |

| C-2' (Alkyne) | 79.9 |

Data corresponds to analysis in CDCl₃.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While specific experimental 2D NMR data for Phenol, 4-(1-propynyl)- is not widely available in public literature, the application of these techniques would be instrumental in confirming its structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. For this molecule, it would show a clear correlation between the ortho aromatic protons (H-2, H-6) and the meta aromatic protons (H-3, H-5), confirming their neighboring positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals at δ 7.23 ppm to the carbon signals at δ 115.8 ppm (C-2, C-6), the protons at δ 6.74 ppm to the carbons at δ 133.4 ppm (C-3, C-5), and the methyl protons at δ 2.04 ppm to the methyl carbon at δ 4.4 ppm.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the molecular formula of Phenol, 4-(1-propynyl)-, C₉H₈O, is 132.05751 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide unequivocal confirmation of the compound's elemental composition.

Table 3: HRMS Data for Phenol, 4-(1-propynyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O |

| Calculated Exact Mass | 132.05751 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. While specific MS/MS studies on Phenol, 4-(1-propynyl)- are not readily found, the expected fragmentation pathways for phenols and aromatic alkynes can be predicted.

Upon ionization, the molecular ion ([M]+•) would likely undergo fragmentation characteristic of phenols, such as the loss of a hydrogen atom or the loss of carbon monoxide (CO) from the phenol ring after rearrangement. youtube.com The propynyl side chain could also fragment. The analysis of these specific fragment ions would provide further corroboration of the assigned structure. For instance, the presence of ions corresponding to the loss of a methyl radical (-CH₃) or the entire propynyl group would be diagnostic.

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Specific experimental Infrared (IR) and Raman spectra for Phenol, 4-(1-propynyl)- (9CI), including peak positions, intensities, and vibrational mode assignments, are not available in the searched scientific databases. While general characteristic vibrational frequencies for the functional groups present (phenol -OH, aromatic ring C-H and C=C, and alkyne -C≡C-) can be predicted, specific data from experimental studies on this molecule are required for a detailed and accurate analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

There is no published experimental Ultraviolet-Visible (UV-Vis) absorption data for Phenol, 4-(1-propynyl)- (9CI). The presence of a phenolic ring conjugated with a propynyl group suggests that the molecule would exhibit absorption bands in the UV region, likely corresponding to π → π* electronic transitions. However, without experimental data, the specific absorption maxima (λmax) and molar absorptivity coefficients cannot be reported.

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for Phenol, 4-(1-propynyl)- (9CI) has not been reported in publicly accessible crystallographic databases. Consequently, information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and detailed bond lengths and angles as determined by X-ray crystallography, is not available.

Computational Chemistry and Theoretical Studies of Phenol, 4 1 Propynyl 9ci

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Phenol (B47542), 4-(1-propynyl)-, DFT calculations would typically be employed to determine its ground-state properties. This would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations, providing a detailed picture of the molecule's electronic configuration.

The first step in a typical DFT study is geometry optimization. This process computationally determines the three-dimensional arrangement of atoms in the molecule that corresponds to the lowest energy state, often referred to as the equilibrium geometry. For Phenol, 4-(1-propynyl)-, this would involve calculating bond lengths, bond angles, and dihedral angles. A conformational analysis would also be necessary to identify the most stable conformer by exploring the potential energy surface as a function of the rotation around single bonds, such as the bond connecting the propynyl (B12738560) group to the phenyl ring.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For Phenol, 4-(1-propynyl)-, an FMO analysis would reveal the distribution of these orbitals and their energy levels, providing insights into its potential chemical behavior.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a plot of the electrostatic potential mapped onto the constant electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. For Phenol, 4-(1-propynyl)-, the MESP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and the π-system of the aromatic ring and the alkyne, indicating these as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). This analysis yields information about atomic charges, hybridization, and intramolecular interactions, such as hyperconjugation. For Phenol, 4-(1-propynyl)-, NBO analysis would quantify the charge distribution across the molecule, highlighting the polarity of bonds and the electron-donating or -withdrawing nature of the substituent groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to study the properties of molecules in their electronically excited states. It is a common method for calculating vertical excitation energies, which correspond to the absorption of light (UV-Vis spectrum), and for investigating the nature of electronic transitions (e.g., π→π* or n→π* transitions). For Phenol, 4-(1-propynyl)-, TD-DFT calculations could predict its UV-Vis absorption spectrum and provide insights into its photophysical properties, such as fluorescence or phosphorescence, by examining the characteristics of its low-lying excited states.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a molecule and its interactions with its environment (e.g., solvent molecules or other molecules). For Phenol, 4-(1-propynyl)-, an MD simulation could be used to study its conformational dynamics, its solvation in different media, and the nature of its intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on density functional theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and understanding the electronic and vibrational properties of molecules.

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)). The output provides the frequencies of the vibrational modes and their corresponding intensities, which helps in the assignment of experimental spectral bands.

For a molecule like Phenol, 4-(1-propynyl)-, key vibrational modes would include:

O-H stretching of the hydroxyl group.

C≡C stretching of the propynyl group.

Aromatic C-H and C=C stretching.

In-plane and out-of-plane bending modes.

Table 1: Comparison of Key Experimental IR Vibrational Frequencies (cm⁻¹) for Phenol, 4-(1-propynyl)- and Theoretical/Experimental Frequencies for Phenol

| Vibrational Mode | Phenol, 4-(1-propynyl)- (Experimental) | Phenol (Theoretical - DFT/B3LYP) | Phenol (Experimental) |

|---|---|---|---|

| O-H Stretch | Data not available in provided sources | ~3650 | 3657 |

| Aromatic C-H Stretch | Data not available in provided sources | ~3050-3100 | ~3030-3100 |

| C≡C Stretch | Data not available in provided sources | N/A | N/A |

| Aromatic C=C Stretch | Data not available in provided sources | ~1600, 1500, 1470 | ~1605, 1596, 1499 |

| C-O Stretch | Data not available in provided sources | ~1250 | 1224 |

The prediction of NMR chemical shifts is another significant application of computational chemistry. Methods such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei.

For Phenol, 4-(1-propynyl)-, the chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing propynyl group, affecting the shielding and deshielding of the aromatic protons and carbons.

Table 2: Experimental ¹³C NMR Chemical Shifts for Phenol, 4-(1-propynyl)- and Comparison with Phenol

| Carbon Atom | Phenol, 4-(1-propynyl)- (Experimental, ppm) | Phenol (Experimental, ppm) |

|---|---|---|

| C1 (C-OH) | Data not available in provided sources | 155.6 |

| C2/C6 (ortho) | Data not available in provided sources | 115.9 |

| C3/C5 (meta) | Data not available in provided sources | 130.5 |

| C4 (C-propynyl) | Data not available in provided sources | 121.5 |

| Propynyl C≡C | Data not available in provided sources | N/A |

| Propynyl CH₃ | Data not available in provided sources | N/A |

Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For aromatic compounds like Phenol, 4-(1-propynyl)-, the UV-Vis spectrum is dominated by π→π* transitions within the benzene (B151609) ring. The substitution pattern significantly influences the energy of these transitions and thus the λmax values. The extended conjugation from the propynyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to phenol.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for Phenol

| Electronic Transition | Calculated λmax (nm) (TD-DFT) | Experimental λmax (nm) |

|---|---|---|

| S₀ → S₁ (π→π*) | ~270 | 270 |

| S₀ → S₂ (π→π*) | ~210 | 211 |

Note: This table for phenol is illustrative. A similar computational study for Phenol, 4-(1-propynyl)- would be expected to show a shift in these values due to the 4-(1-propynyl) substituent.

Theoretical Insights into Chemical Reactivity and Reaction Selectivity

Computational chemistry provides valuable insights into the chemical reactivity of molecules through the analysis of their electronic structure. For Phenol, 4-(1-propynyl)-, the distribution of electron density, governed by the interplay between the hydroxyl and propynyl groups, dictates its reactivity towards electrophiles and nucleophiles.

The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density at the ortho and para positions. In Phenol, 4-(1-propynyl)-, the para position is blocked, suggesting that electrophilic attack would be directed to the positions ortho to the hydroxyl group.

Molecular electrostatic potential (MEP) maps are a useful tool for visualizing the electron density distribution and predicting sites of electrophilic and nucleophilic attack. For a phenol derivative, the MEP would show a region of high electron density (negative potential) around the oxygen atom and on the aromatic ring, particularly at the ortho positions, making them susceptible to electrophilic attack.

Application of Quantum Chemical Descriptors in Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its reactivity and other properties. These descriptors are frequently employed in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the ionization potential and indicates the ability of a molecule to donate electrons. The energy of the LUMO is related to the electron affinity and suggests the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

These descriptors, calculated for Phenol, 4-(1-propynyl)-, could be used to predict its biological activity, toxicity, or other physicochemical properties by correlating them with experimental data from a series of related compounds.

Table 4: Illustrative Quantum Chemical Descriptors for Phenol (Calculated via DFT)

| Descriptor | Value (illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 4.85 eV | Electron-attracting tendency |

| Chemical Hardness (η) | 3.65 eV | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 3.22 eV | Global electrophilic nature |

Note: These values are for phenol and serve as an example. Similar calculations would need to be performed for Phenol, 4-(1-propynyl)- to obtain its specific descriptor values.

Advanced Applications of Phenol, 4 1 Propynyl 9ci in Chemical Research

Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The dual reactivity of Phenol (B47542), 4-(1-propynyl)- makes it a versatile building block for constructing complex molecular frameworks, particularly heterocyclic compounds. The phenol moiety can participate in reactions as a nucleophile or a directing group for electrophilic aromatic substitution, while the terminal alkyne of the propynyl (B12738560) group is amenable to a wide array of coupling and addition reactions.

A significant application of phenolic compounds is in the synthesis of chromenes, a class of heterocyclic compounds with a wide range of biological activities. sharif.edu Multi-component reactions are often employed for the efficient, one-pot synthesis of functionalized 4H-chromenes. sharif.edusharif.edu These reactions typically involve an enolizable phenolic compound, an aldehyde, and a molecule with an active methylene (B1212753) group, such as malononitrile. sharif.edu The reaction proceeds through a domino Knoevenagel condensation, followed by a Michael addition and intramolecular cyclization. sharif.edu Given its structure, 4-(1-propynyl)phenol is a suitable phenolic precursor for generating novel chromene derivatives, where the propynyl group can be retained for subsequent post-functionalization.

Below is a table summarizing typical reaction strategies for the synthesis of chromene derivatives where a substituted phenol, like Phenol, 4-(1-propynyl)-, could serve as the key starting material.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class |

| Tandem Reaction | Phenols, Acetophenones | Sulfuric Acid (promoter/dehydrating agent) | Functional 4H-Chromenes rsc.org |

| Multi-component Reaction | Aldehyde, Malononitrile, Phenolic Compound | Nano-kaoline/BF3/Fe3O4 | 4H-Chromenes sharif.edusharif.edu |

| Multi-component Reaction | 2-oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | One-pot synthesis | Chromeno[4,3-b]pyrrol-4(1H)-ones nih.gov |

| Photocatalytic Synthesis | Various | TiO2 doped Ag, Visible Light | Chromene derivatives researchgate.net |

The propynyl group itself offers a gateway to further complexity. It can readily participate in copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings with aryl halides, and various metal-catalyzed cyclization reactions, enabling its integration into larger, polyfunctional molecules.

Integration in Polymer Chemistry Research (e.g., as precursors for phenolic resins)

Phenolic resins, first commercialized as Bakelite, are synthetic polymers traditionally formed through the condensation reaction of a phenol with an aldehyde, typically formaldehyde. britannica.com This process produces thermosetting polymers with high thermal stability and chemical resistance. core.ac.uk However, the curing process releases volatile byproducts.

Research into advanced phenolic resins has focused on developing addition-cured systems to eliminate the formation of volatiles and improve processing characteristics. Ethynyl-derivatized phenolic compounds, such as those incorporating a propynyl group, are key to this approach. core.ac.uknasa.gov The terminal alkyne functionality of Phenol, 4-(1-propynyl)- allows it to act as a precursor for addition-cured "propargyl-novolac" type resins. nasa.gov Upon heating, these terminal alkyne groups can undergo complex, thermally induced polymerization reactions without the elimination of small molecules like water. This addition cure mechanism leads to highly cross-linked networks with excellent char-forming characteristics and thermo-oxidative stability, making them suitable for high-performance composites and adhesives. core.ac.uknasa.gov

| Resin Type | Precursors | Curing Mechanism | Key Features |

| Traditional Novolac | Phenol, Formaldehyde (excess phenol) | Condensation (with curing agent like hexamethylenetetramine) | Releases volatiles (e.g., ammonia); Thermoplastic prepolymer requires a separate curing agent. britannica.com |

| Traditional Resole | Phenol, Formaldehyde (excess formaldehyde) | Condensation | Releases water upon curing; Thermosetting prepolymer. britannica.com |

| Addition-Cured Phenolic | Ethynyl (B1212043) or Propargyl-derivatized Phenol (e.g., Phenol, 4-(1-propynyl)-) | Addition Polymerization (thermal) | No volatile byproducts; High char yield; Good potential as composite matrices. core.ac.uknasa.gov |

The investigation of ethynyl derivatized phenolic oligomers has shown they can produce resins with high anaerobic char yields (around 58% at 800°C), which is comparable to state-of-the-art phenolic resins. nasa.gov

Research in Catalysis and Organocatalysis Utilizing Phenolic Scaffolds

The phenolic scaffold is a common motif in the design of ligands and organocatalysts due to the tunable acidity of the hydroxyl proton and the rigid aromatic framework. The electronic and steric properties of substituents on the phenolic ring can significantly influence the catalyst's activity and selectivity.

Recent research has demonstrated that "electrostatically tuned phenols" can serve as effective organocatalysts for reactions like the transfer hydrogenation of N-heteroarenes. researchgate.net The incorporation of charged groups onto the phenol structure can dramatically increase catalytic activity compared to uncharged counterparts. researchgate.net Furthermore, complex chiral ligands like the ProPhenol ligand, which is derived from proline and contains multiple phenolic units, can spontaneously assemble with main group metals to form highly effective dinuclear catalysts for asymmetric additions. acs.org

While direct catalytic applications of Phenol, 4-(1-propynyl)- have not been extensively reported, its structure is well-suited for such roles. The 1-propynyl group is an electron-withdrawing group (via sp-hybridized carbons), which would increase the Brønsted acidity of the phenolic proton compared to alkyl-substituted phenols. This enhanced acidity could be beneficial in reactions where the phenol acts as a hydrogen-bond donor or a Brønsted acid catalyst. Additionally, the propynyl group can be used as a synthetic handle to anchor the phenolic scaffold to a larger support or to introduce other functional groups to create a more complex catalytic system.

| Catalyst Type | Phenolic Scaffold Feature | Application Example | Potential Role of 4-(1-propynyl) Group |

| Electrostatically Tuned Phenol | Charged side-arm enhances activity | Transfer hydrogenation of N-arenes researchgate.net | Modulate acidity; site for attaching charged groups |

| ProPhenol Ligand | Chiral, multi-phenolic structure | Asymmetric additions (e.g., Michael, Mannich) acs.org | Could be incorporated into ligand backbone to tune electronics |

| Zeolite-based Catalysis | Phenol as substrate | Dealkylation of alkylphenols researchgate.net | Propynyl group offers different reactivity vs. alkyl groups |

Advanced Applications in Materials Science (e.g., organic electronic materials)

Organic electronic materials, built from carbon-based molecules and polymers, are foundational to technologies like organic light-emitting diodes (OLEDs) and organic solar cells. wikipedia.org A key requirement for these materials is an extended π-conjugated system, which allows for the delocalization and transport of electrons.

Phenol, 4-(1-propynyl)- is a promising precursor for such materials. The propynyl group, containing a carbon-carbon triple bond, is a fundamental unit for constructing conjugated polymers. Through reactions like Sonogashira or Glaser coupling, 4-(1-propynyl)phenol can be polymerized with other aromatic monomers (e.g., dihaloarenes) to create poly(arylene ethynylene)s (PAEs). These polymers feature alternating aromatic and alkyne units, leading to highly conjugated backbones with desirable electronic and photophysical properties. The phenolic hydroxyl group offers an additional point of functionality, allowing for tuning of solubility, morphology, or for post-polymerization modification.

| Material Class | Key Structural Feature | Role of Phenol, 4-(1-propynyl)- | Potential Properties |

| Conjugated Polymers | Extended π-electron system | Monomer precursor for poly(arylene ethynylene)s | Semiconductor, Electroluminescence wikipedia.org |

| Conductive Polymers | Doped conjugated backbone | Can be a component of polymers that become conductive upon doping | Electrical conductivity acs.org |

| Functional Thin Films | Ordered molecular layers | Building block for self-assembled monolayers or vapor-deposited films | Tunable electronic interfaces |

The ability to synthesize such polymers in a controlled manner allows for the precise tuning of the material's band gap, conductivity, and other electronic characteristics essential for device performance. researchgate.net

Supramolecular Chemistry Interactions and Host-Guest Complexation Studies

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. wikipedia.org Host-guest chemistry is a central part of this field, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. mdpi.com

Phenolic compounds are exemplary building blocks in supramolecular chemistry. The hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling the formation of predictable, self-assembled structures. A well-known example is the formation of pyrogallol (B1678534) researchgate.netarenes, macrocycles made from the condensation of pyrogallol (a tri-phenol) and an aldehyde, which can self-assemble into large, capsule-like hexamers capable of encapsulating guest molecules. researchgate.net

Phenol, 4-(1-propynyl)- possesses the key features to participate in such assemblies.

Hydrogen Bonding: The phenolic -OH group can form robust hydrogen bonds with other phenol molecules or with complementary functional groups, driving the formation of larger aggregates like rosettes, chains, or capsules.

π-Interactions: The aromatic ring and the propynyl group's triple bond are both electron-rich π-systems. These can interact favorably with guests that are π-acidic or through π-stacking with other aromatic guests or hosts.

The bifunctional nature of 4-(1-propynyl)phenol allows for complex supramolecular design. The hydroxyl group can direct the primary assembly of a host structure, while the propynyl groups could line the interior of a resulting cavity, creating a unique binding pocket for specific guests. Alternatively, they could form the exterior of the assembly, influencing its solubility and crystal packing.

| Interaction Type | Relevant Functional Group | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Phenolic -OH | Directing self-assembly of host structures; binding to polar guests. |

| π-π Stacking | Aromatic Ring | Stabilization of host-guest complexes; formation of columnar structures. |

| Guest-π Interaction | Propynyl Group (C≡C) | Binding of metal ions or electron-deficient guests within a host cavity. |

| Hydrophobic Interactions | Phenyl and Propyl moieties | Driving assembly in aqueous media; binding of nonpolar guests. wikipedia.org |

Environmental Fate and Mechanistic Degradation Studies of Phenol, 4 1 Propynyl 9ci

Abiotic Degradation Mechanisms in Environmental Systems

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For phenolic compounds, key abiotic degradation pathways include photochemical transformation, chemical oxidation, and hydrolysis.

Photochemical Transformation Studies

Photochemical transformation, or photolysis, is the degradation of molecules by light, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds are known to be susceptible to photolysis. The aromatic ring and the hydroxyl group are chromophores that can absorb light energy, leading to the formation of reactive intermediates such as phenoxyl radicals. These radicals can then undergo further reactions, including polymerization or oxidation, leading to the transformation of the parent compound. The presence of a propynyl (B12738560) group at the para position may influence the rate and products of phototransformation, but without specific studies, the exact pathway remains speculative.

Chemical Oxidation and Hydrolysis Pathways

Chemical oxidation in the environment is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic ring of phenolic compounds. This can lead to hydroxylation of the ring and eventual ring cleavage. The propynyl side chain could also be a site for oxidative attack.

Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not a significant degradation pathway for phenols themselves unless there are specific functional groups susceptible to this reaction. The carbon-carbon triple bond in the propynyl group is generally stable to hydrolysis under typical environmental pH conditions.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a major pathway for the removal of many organic pollutants from the environment.

Microbial Degradation Pathways

Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. For phenolic compounds, a common initial step is the hydroxylation of the aromatic ring. The resulting dihydroxybenzene derivatives can then undergo ring cleavage.

One well-studied mechanism is the meta-cleavage pathway . In this pathway, catechol or a substituted catechol is cleaved at the bond adjacent to the two hydroxyl groups by a catechol 2,3-dioxygenase. This results in the formation of a muconic semialdehyde derivative, which is further metabolized. While this pathway is common for many phenols, its applicability to Phenol (B47542), 4-(1-propynyl)- (9CI) has not been investigated. The presence and nature of the side chain can significantly influence whether a compound can enter such a pathway and at what rate.

Characterization of Key Enzyme Systems Involved in Biodegradation

The key enzymes involved in the aerobic biodegradation of aromatic compounds are often dioxygenases . These enzymes incorporate both atoms of molecular oxygen into the substrate. For instance, aromatic ring-hydroxylating dioxygenases initiate the degradation process by adding two hydroxyl groups to the aromatic ring. Subsequently, ring-cleavage dioxygenases, such as the aforementioned catechol 2,3-dioxygenase, are responsible for breaking the aromatic ring. The specificity of these enzymes is crucial, and it is unknown whether dioxygenases capable of transforming Phenol, 4-(1-propynyl)- (9CI) exist in microbial populations.

Mechanistic Insights into Bioremediation Strategies

Bioremediation harnesses the metabolic capabilities of microorganisms to clean up contaminated environments. For pollutants similar to Phenol, 4-(1-propynyl)- (9CI), strategies could involve bioaugmentation (introducing specific microorganisms with the desired degradative capabilities) or biostimulation (stimulating the activity of indigenous microorganisms by adding nutrients or oxygen). However, without an understanding of the specific microbial pathways and enzymes involved in the degradation of Phenol, 4-(1-propynyl)- (9CI), the development of effective bioremediation strategies is not possible.

Environmental Transport and Reactivity in Diverse Media (e.g., soil, water, air)

The environmental behavior of a chemical is governed by its unique physicochemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These properties for Phenol, 4-(1-propynyl)- (9CI) would dictate its partitioning between environmental compartments. For instance, a high vapor pressure would suggest a greater tendency to be present in the atmosphere, while a high Kow would indicate a propensity to adsorb to organic matter in soil and sediment.

In the absence of direct studies, theoretical estimations based on the structure of Phenol, 4-(1-propynyl)- (9CI) can provide some insight. The presence of the propynyl group is expected to influence the compound's properties compared to phenol. The addition of this hydrophobic alkyne functional group would likely increase the octanol-water partition coefficient, suggesting a greater tendency for sorption to soil and sediment and potentially a higher bioaccumulation potential.

Reactivity in Diverse Media:

Air: In the atmosphere, the primary degradation pathway for phenolic compounds is through reaction with hydroxyl (OH) radicals. The rate of this reaction would be a key determinant of the atmospheric lifetime of Phenol, 4-(1-propynyl)- (9CI). The propynyl group might influence this reaction rate compared to unsubstituted phenol.

Water: In aqueous environments, degradation could occur through several processes, including photolysis (degradation by sunlight), biodegradation by microorganisms, and reaction with other reactive species present in the water. The biodegradability of Phenol, 4-(1-propynyl)- (9CI) would depend on the ability of microbial populations to metabolize this specific structure.

Soil: In soil, the compound's mobility and degradation would be influenced by factors such as soil type, organic matter content, pH, and microbial activity. Adsorption to soil particles could reduce its bioavailability for microbial degradation and its potential to leach into groundwater.

Detailed experimental studies are required to accurately characterize the environmental transport and reactivity of Phenol, 4-(1-propynyl)- (9CI). Such studies would involve laboratory experiments to measure key physicochemical properties and degradation rates in different environmental media, as well as field studies to understand its behavior under real-world conditions.

Data Tables

Due to the lack of specific experimental data for Phenol, 4-(1-propynyl)- (9CI), a data table on its environmental transport and reactivity cannot be provided at this time. Future research is needed to generate the necessary data to populate such a table.

Advanced Analytical Methodologies for Phenol, 4 1 Propynyl 9ci Analysis

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its versatility and wide applicability.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the separation of phenolic compounds. mdpi.com In a typical RP-HPLC method for "Phenol, 4-(1-propynyl)- (9CI)," a nonpolar stationary phase, such as a C18 column, would be employed. The mobile phase would likely consist of a mixture of water and a miscible organic solvent like acetonitrile or methanol, often with a small percentage of acid (e.g., formic acid or acetic acid) to ensure the protonation of the phenolic hydroxyl group and improve peak shape. mdpi.com

Gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to effectively separate the target analyte from other components in a complex mixture. The detection is commonly performed using a UV-Vis detector, as the aromatic ring in the phenol (B47542) structure absorbs UV light. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Phenol, 4-(1-propynyl)- (9CI) Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which provides significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com For the analysis of "Phenol, 4-(1-propynyl)- (9CI)," a UHPLC method would allow for the rapid separation of isomers and other closely related impurities. thermofisher.com The higher pressure capabilities of UHPLC systems enable the use of longer columns for even greater resolving power or much shorter columns for high-throughput screening. thermofisher.com

The principles of separation in UHPLC are the same as in HPLC, primarily relying on reverse-phase chromatography. However, the reduced particle size leads to a more efficient mass transfer, resulting in sharper and narrower peaks. mdpi.com